molecular formula C14H23N5O2 B6577343 7-hexyl-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 377062-31-2

7-hexyl-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B6577343
CAS No.: 377062-31-2
M. Wt: 293.36 g/mol
InChI Key: ICNLIUZQLMIPCO-UHFFFAOYSA-N
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Description

7-Hexyl-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by a hexyl group at position 7, methyl groups at positions 1 and 3, and a methylamino substituent at position 8. Its molecular formula is C₁₆H₂₆N₆O₂, with an average molecular mass of 358.42 g/mol and a monoisotopic mass of 358.2118 g/mol . The methylamino group at position 8 introduces a polar, hydrogen-bonding moiety, which may influence receptor binding compared to bulkier or electronegative substituents (e.g., trifluoromethyl or piperazinyl groups) .

Properties

IUPAC Name

7-hexyl-1,3-dimethyl-8-(methylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-5-6-7-8-9-19-10-11(16-13(19)15-2)17(3)14(21)18(4)12(10)20/h5-9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNLIUZQLMIPCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1NC)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Hexyl-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential biological activity. This compound has garnered interest due to its structural similarities to known biologically active molecules and its potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H23N5O2
  • Molecular Weight : 293.36 g/mol
  • Purity : Typically around 95% .

The biological activity of 7-hexyl-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione may be attributed to several mechanisms:

  • Adenosine Receptor Modulation : As a purine derivative, it may interact with adenosine receptors (A1, A2A, A2B, and A3), which play crucial roles in various physiological processes including inflammation and immune response.
  • Inhibition of Enzymatic Activity : Compounds similar in structure have been shown to inhibit enzymes involved in nucleotide metabolism, potentially affecting cellular proliferation and apoptosis.

Biological Activity Overview

Activity Type Description
Antitumor Activity Exhibits cytotoxic effects against certain cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Properties Shows potential antifungal activity against specific strains, possibly by disrupting cell wall synthesis.
Immunomodulatory Effects Modulates immune responses by affecting T-cell activation and cytokine production.

Antitumor Studies

A study conducted on various cancer cell lines demonstrated that 7-hexyl-1,3-dimethyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione exhibited significant cytotoxicity. The mechanism was primarily through the induction of apoptosis via the intrinsic pathway involving caspase activation .

Antimicrobial Activity

Research published in the Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against Candida albicans. The study reported a minimum inhibitory concentration (MIC) that suggests a promising antifungal profile .

Immunomodulatory Effects

In vitro studies have indicated that this compound can enhance the proliferation of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. This effect is mediated through the modulation of the IKZF2 protein levels that are essential for Treg function .

Comparison with Similar Compounds

Table 1: Comparison of N7-Substituted Analogs

Compound N7 Substituent Molecular Weight (g/mol) clogP Key Property
Target Compound Hexyl 358.42 4.5 High lipophilicity
7-Benzyl analog Benzyl 346.39 3.2 Aromatic π-π interactions
Linagliptin Butynyl 472.54 2.8 DPP-4 inhibition, metabolic stability

Substitutions at Position 8

The methylamino group at C8 differentiates the target compound from:

  • 8-Piperazinyl (e.g., 7-hexyl-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6-dione): Piperazinyl groups enhance solubility via protonation at physiological pH but may increase off-target interactions with aminergic receptors .
  • 8-Trifluoromethyl (e.g., 3,7-dimethyl-1-(5-oxohexyl)-8-(trifluoromethyl)-1H-purine-2,6-dione): The electron-withdrawing CF₃ group reduces basicity, altering electronic distribution and binding affinity in enzyme active sites .
  • 8-Triazolylmethoxy (e.g., 1,3,7-trimethyl-8-((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)-1H-purine-2,6-dione): Bulky triazole rings improve selectivity for kinases but may reduce oral bioavailability .

Table 2: Comparison of C8-Substituted Analogs

Compound C8 Substituent Molecular Weight (g/mol) Key Biological Effect
Target Compound Methylamino 358.42 Potential H-bond donor for receptors
8-Piperazinyl analog 4-Phenylpiperazinyl 424.55 Enhanced solubility, GPCR modulation
8-Trifluoromethyl Trifluoromethyl 374.30 Electron-deficient, enzyme inhibition

Substitutions at Positions 1 and 3

The target compound’s 1,3-dimethyl configuration contrasts with:

  • 1-Hydroxy-3-alkyl derivatives (e.g., 3-isohexyl-1-hydroxy-purine-2,6-dione): Hydroxyl groups at N1 increase hydrogen-bonding capacity, as seen in inhibitors of aldehyde dehydrogenase (ALDH), but reduce metabolic stability .
  • 1-((Tetrahydro-2H-pyran-4-yl)methyl) (e.g., 3-ethyl-8-mercapto-1-((tetrahydro-2H-pyran-4-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione): Bulky N1 substituents improve target selectivity but may limit blood-brain barrier penetration .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows alkylation strategies similar to those in and , where N7 and C8 substitutions are introduced sequentially .
  • CNS Effects: Caffeine derivatives with 8-substituents (e.g., 3j, 3m) lose CNS stimulation but retain analgesia, implying the methylamino group in the target compound may similarly modulate neuroactivity .

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